[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid
Brand Name: Vulcanchem
CAS No.: 878447-60-0
VCID: VC2203464
InChI: InChI=1S/C8H13NO4/c10-7-2-1-3-9(7)4-5-13-6-8(11)12/h1-6H2,(H,11,12)
SMILES: C1CC(=O)N(C1)CCOCC(=O)O
Molecular Formula: C8H13NO4
Molecular Weight: 187.19 g/mol

[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid

CAS No.: 878447-60-0

Cat. No.: VC2203464

Molecular Formula: C8H13NO4

Molecular Weight: 187.19 g/mol

* For research use only. Not for human or veterinary use.

[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid - 878447-60-0

Specification

CAS No. 878447-60-0
Molecular Formula C8H13NO4
Molecular Weight 187.19 g/mol
IUPAC Name 2-[2-(2-oxopyrrolidin-1-yl)ethoxy]acetic acid
Standard InChI InChI=1S/C8H13NO4/c10-7-2-1-3-9(7)4-5-13-6-8(11)12/h1-6H2,(H,11,12)
Standard InChI Key PXVYDPUHZAEOLA-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1)CCOCC(=O)O
Canonical SMILES C1CC(=O)N(C1)CCOCC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Basic Information

PropertyValueSource
Molecular FormulaC8H13NO4
Molecular Weight187.19 g/mol
IUPAC Name2-[2-(2-oxopyrrolidin-1-yl)ethoxy]acetic acid
Standard InChIInChI=1S/C8H13NO4/c10-7-2-1-3-9(7)4-5-13-6-8(11)12/h1-6H2,(H,11,12)
XLogP3-AA-0.3
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count4
Exact Mass187.08445790 Da

The compound's relatively low XLogP3-AA value (-0.3) indicates moderate water solubility, which is consistent with its balanced hydrophilic-hydrophobic profile . With one hydrogen bond donor and four hydrogen bond acceptors, the molecule has the potential to form multiple intermolecular interactions, which may be relevant for its biological activity and chemical reactivity .

Synthesis Methods

Related Synthetic Pathways

Based on the synthesis of related compounds, one potential approach might involve the reaction of a pyrrolidone derivative with an appropriate haloethoxy compound, followed by conversion to the acetic acid moiety. For instance, the synthesis of related pyrrolidone compounds often involves nucleophilic substitution reactions where the nitrogen of the pyrrolidone acts as a nucleophile . These reactions typically require appropriate bases such as potassium carbonate and suitable solvents like dimethylformamide (DMF) .

In a related example, the synthesis of 4-methyl-7-(2-oxo-2-pyrrolidin-1-ylethoxy)-2H-chromen-2-one (a compound that incorporates our target molecule) involved the reaction of an acid chloride intermediate with pyrrolidine . This suggests that one potential route to [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid might involve the formation of an acid chloride intermediate of an appropriate ethoxy-acetic acid derivative, followed by reaction with pyrrolidine to form the desired product.

Applications in Organic Synthesis and Research

Role as a Chemical Intermediate

[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid serves as a valuable intermediate in organic synthesis due to its bifunctional nature, containing both the pyrrolidone ring and the carboxylic acid group. The presence of these functional groups allows for further modifications and transformations, making it useful in the synthesis of more complex molecules. The compound's balanced hydrophilic-hydrophobic profile also makes it potentially useful in the design of molecules with specific solubility characteristics.

Applications in Medicinal Chemistry

Derivatives of [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid have been explored in medicinal chemistry research. The pyrrolidone structure is found in various pharmaceutically active compounds, suggesting potential applications in drug development. For example, the related compound 4-methyl-7-(2-oxo-2-pyrrolidin-1-ylethoxy)-2H-chromen-2-one has been investigated for potential anticancer activity . This indicates that [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid and its derivatives may serve as building blocks for compounds with therapeutic potential.

Analytical Characterization

Chromatographic Analysis

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) can be employed for purity analysis and separation of [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid. These techniques are particularly important in quality control and during synthetic work to monitor reaction progress and product purity.

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